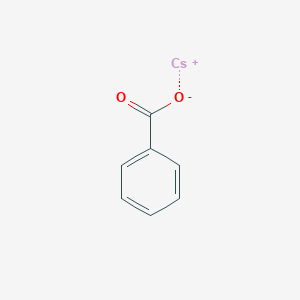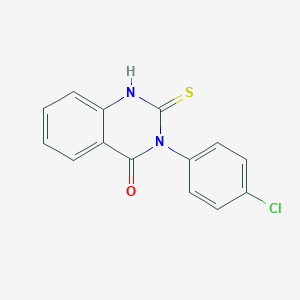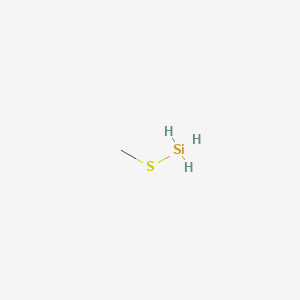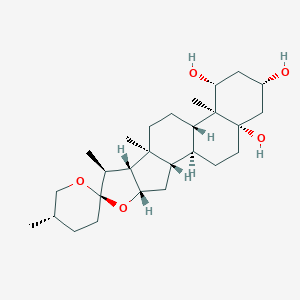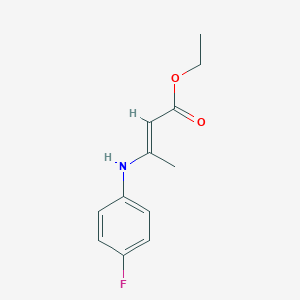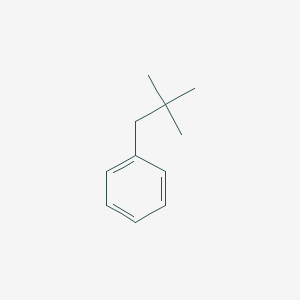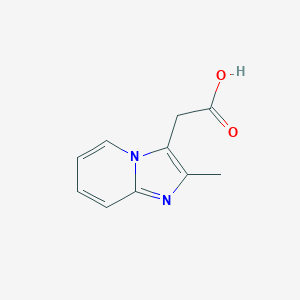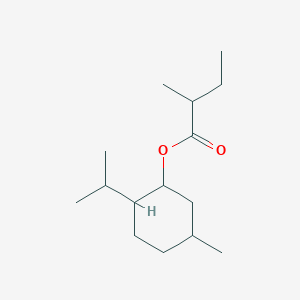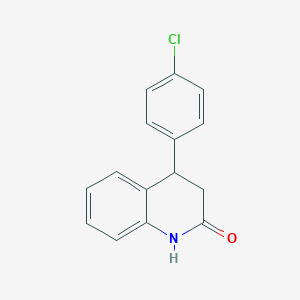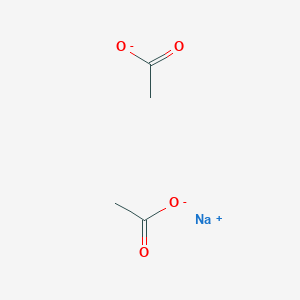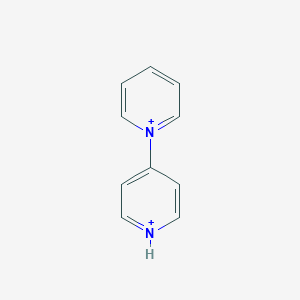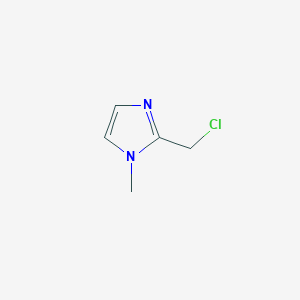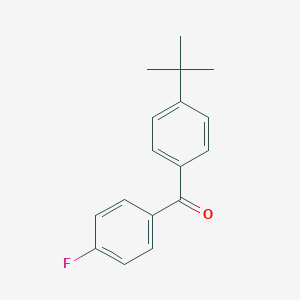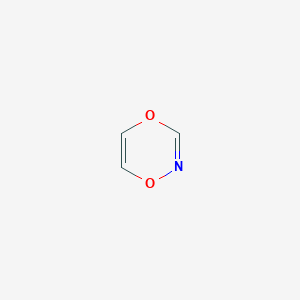
1,4,2-Dioxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,2-Dioxazine is a heterocyclic organic compound with the chemical formula C8H6N2O2. It is also known as quinoline dioxide and is widely used in the field of organic chemistry. The compound is a yellow solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. 1,4,2-Dioxazine has been extensively studied for its various applications in scientific research.
作用机制
The mechanism of action of 1,4,2-Dioxazine is not fully understood. However, studies have shown that it can act as an oxidizing agent, which can lead to the formation of reactive oxygen species (ROS) in cells. ROS can cause damage to cellular structures and can lead to cell death. 1,4,2-Dioxazine has also been shown to have antimicrobial properties, which may be due to its ability to generate ROS.
生化和生理效应
Studies have shown that 1,4,2-Dioxazine can have both biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, 1,4,2-Dioxazine has been shown to have antitumor activity, which may be due to its ability to induce cell death in cancer cells.
实验室实验的优点和局限性
One advantage of using 1,4,2-Dioxazine in lab experiments is its ability to generate ROS, which can be useful in studying oxidative stress and its effects on cells. Additionally, its antimicrobial properties make it useful in studying the effects of antimicrobial agents on bacteria and other microorganisms. However, one limitation of using 1,4,2-Dioxazine is its potential to cause damage to cells and tissues, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 1,4,2-Dioxazine. One area of research is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another area of research is the study of the compound's effects on different cell types and tissues, which may provide insights into its potential therapeutic applications. Additionally, the development of new derivatives of 1,4,2-Dioxazine may lead to the discovery of new compounds with unique properties and applications in scientific research.
合成方法
The synthesis of 1,4,2-Dioxazine can be achieved through several methods. One of the most commonly used methods involves the oxidation of quinoline with hydrogen peroxide in the presence of a catalyst such as cobalt acetate. Another method involves the reaction of quinoline with potassium permanganate in the presence of sulfuric acid. Both methods produce high yields of 1,4,2-Dioxazine.
科学研究应用
1,4,2-Dioxazine has been extensively studied for its various applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of quinoline derivatives. It is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics.
属性
CAS 编号 |
17491-51-9 |
|---|---|
产品名称 |
1,4,2-Dioxazine |
分子式 |
C3H3NO2 |
分子量 |
85.06 g/mol |
IUPAC 名称 |
1,4,2-dioxazine |
InChI |
InChI=1S/C3H3NO2/c1-2-6-4-3-5-1/h1-3H |
InChI 键 |
UKOMUVPFRFPHDS-UHFFFAOYSA-N |
SMILES |
C1=CON=CO1 |
规范 SMILES |
C1=CON=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




